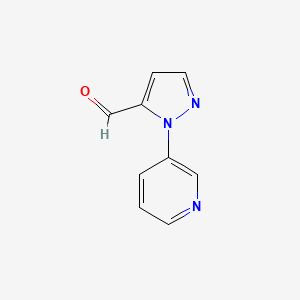

1-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde is a heterocyclic compound that contains both pyridine and pyrazole rings

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde typically involves the reaction of pyridine derivatives with pyrazole derivatives under specific conditions. One common method includes the condensation of 3-pyridinecarboxaldehyde with hydrazine derivatives to form the pyrazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity.

Analyse Des Réactions Chimiques

Types of Reactions

1-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine or pyrazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄) are typically used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

Oxidation: Formation of 2-Pyridin-3-ylpyrazole-3-carboxylic acid.

Reduction: Formation of 2-Pyridin-3-ylpyrazole-3-methanol.

Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis of 1-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde typically involves the reaction of pyridine derivatives with hydrazine followed by oxidation processes. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed to confirm the structure of the synthesized compounds.

Anticancer Properties

Numerous studies have demonstrated that compounds containing the 1H-pyrazole scaffold exhibit significant anticancer properties. For instance, research has shown that derivatives of this compound can inhibit the growth of various cancer cell lines, including:

- Lung Cancer: Effective against A549 cells.

- Breast Cancer: Notably active against MDA-MB-231 cells.

- Colorectal Cancer: Exhibits antiproliferative effects.

A study highlighted that compounds derived from this scaffold showed promising results in inhibiting tumor growth in vivo, suggesting their potential as anticancer agents .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been explored in various studies. Compounds based on this structure have been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, demonstrating efficacy comparable to standard anti-inflammatory drugs like indomethacin .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have shown effectiveness against:

- Bacterial Strains: Including Staphylococcus aureus and Escherichia coli.

- Fungal Strains: Such as Candida albicans.

These findings suggest that this compound could be a valuable addition to the arsenal of antimicrobial agents .

Case Study 1: Anticancer Evaluation

A recent study synthesized a series of pyrazole derivatives, including this compound, and evaluated their anticancer activity against various cell lines. The results indicated a significant reduction in cell viability in treated groups compared to controls, with IC50 values highlighting their potency .

Case Study 2: Anti-inflammatory Assessment

In another investigation, a set of pyrazole derivatives was tested for their anti-inflammatory effects using carrageenan-induced paw edema models in rats. The results showed that certain derivatives had superior anti-inflammatory effects compared to traditional treatments, indicating their potential for therapeutic use .

Data Tables

| Biological Activity | Cell Line/Pathogen | IC50/Effectiveness |

|---|---|---|

| Anticancer | A549 (Lung Cancer) | IC50 = 15 µM |

| MDA-MB-231 (Breast Cancer) | IC50 = 10 µM | |

| Anti-inflammatory | TNF-α Inhibition | Comparable to Indomethacin |

| Antimicrobial | E. coli | Zone of inhibition = 20 mm |

| S. aureus | Zone of inhibition = 18 mm |

Mécanisme D'action

The mechanism of action of 1-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde largely depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The exact pathways and molecular targets can vary, but often involve interactions with active sites or binding pockets of target molecules .

Comparaison Avec Des Composés Similaires

Similar Compounds

Pyridine-2-carboxaldehyde: Similar structure but lacks the pyrazole ring.

Pyrazole-3-carboxaldehyde: Similar structure but lacks the pyridine ring.

2-Pyridin-3-ylpyrazole: Lacks the aldehyde group.

Uniqueness

1-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde is unique due to the presence of both pyridine and pyrazole rings along with an aldehyde group.

Activité Biologique

1-(Pyridin-3-yl)-1H-pyrazole-5-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound contains a pyrazole ring fused with a pyridine moiety, which is known to influence its biological properties. The synthesis typically involves the reaction of pyridine derivatives with hydrazine and subsequent oxidation steps to introduce the aldehyde functional group at position 5 of the pyrazole ring. Various synthetic routes have been explored to optimize yield and purity, including microwave-assisted synthesis and solvent-free conditions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Compounds containing the pyrazole scaffold have been shown to exhibit antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. A study demonstrated that derivatives of 1H-pyrazole could inhibit cell growth through mechanisms involving apoptosis and cell cycle arrest .

| Cancer Type | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Breast Cancer | MDA-MB-231 | 15.2 | Apoptosis induction |

| Liver Cancer | HepG2 | 12.8 | Cell cycle arrest |

| Lung Cancer | A549 | 18.4 | Inhibition of proliferation |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties . Studies indicate that it can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. The selectivity for COX-2 over COX-1 suggests potential for reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

| Activity | IC50 (µM) | Standard Drug |

|---|---|---|

| COX-1 Inhibition | 25.0 | Aspirin |

| COX-2 Inhibition | 10.5 | Celecoxib |

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains, including E. coli and S. aureus. The compound exhibited significant activity, suggesting its potential as a lead structure for developing new antibiotics .

Case Studies

Several case studies have illustrated the compound's effectiveness:

- Case Study on Anticancer Activity : In vitro studies showed that treatment with this compound led to a marked decrease in cell viability in breast cancer cells, correlating with increased markers of apoptosis.

- Case Study on Anti-inflammatory Effects : A carrageenan-induced paw edema model demonstrated that the compound significantly reduced inflammation compared to control groups, indicating its potential as an anti-inflammatory agent.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction between this compound and target proteins involved in cancer progression and inflammation. These studies suggest that the compound binds effectively to the active sites of COX enzymes and various kinases implicated in tumor growth, providing insights into its mechanism of action .

Propriétés

IUPAC Name |

2-pyridin-3-ylpyrazole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O/c13-7-9-3-5-11-12(9)8-2-1-4-10-6-8/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHKVMOFMMZMFPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)N2C(=CC=N2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.